molecular formula C9H8ClNO2S2 B13061273 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide CAS No. 1384430-99-2

7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide

Cat. No.: B13061273
CAS No.: 1384430-99-2
M. Wt: 261.8 g/mol
InChI Key: LDXFZWVSCRCXMJ-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide (CAS 1394040-10-8) is a high-purity benzothiophene sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C9H8ClNO2S2 and a molecular weight of 261.75, this compound serves as a valuable chemical intermediate for the design and synthesis of novel bioactive molecules . Sulfonamide compounds based on the benzothiophene scaffold, such as this one, are frequently explored in drug discovery for their potential to interact with various biological targets . Specifically, this compound shares a core structural motif with patented sulfonamide derivatives claimed for their therapeutic potential, highlighting its relevance in the development of new pharmacologically active agents . Researchers utilize this and related benzothiophene derivatives in projects ranging from the synthesis of novel heterocycles to the evaluation of antimicrobial activities . This product is intended for research and development applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the relevant Safety Data Sheet for safe handling and storage procedures.

Properties

CAS No.

1384430-99-2

Molecular Formula

C9H8ClNO2S2

Molecular Weight

261.8 g/mol

IUPAC Name

7-chloro-2-methyl-1-benzothiophene-3-sulfonamide

InChI

InChI=1S/C9H8ClNO2S2/c1-5-9(15(11,12)13)6-3-2-4-7(10)8(6)14-5/h2-4H,1H3,(H2,11,12,13)

InChI Key

LDXFZWVSCRCXMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C(=CC=C2)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Functionalization

  • Synthesis of 3-acetyl-5-chloro-2-(benzylthio)thiophene (Intermediate)
    This intermediate is prepared by reacting 3-acetyl-2,5-dichlorothiophene with thiourea and benzyl chloride in a mixture of isopropyl alcohol and water under reflux with sodium hydroxide as a base. This step introduces the benzylthio group selectively at the 2-position of the thiophene ring and prepares the scaffold for further transformations.

Oxidative Chlorination and Sulfonamide Formation

  • Oxidative Chlorination
    The benzylthio intermediate undergoes oxidative chlorination by bubbling chlorine gas through a solvent mixture of ethyl acetate and water (ratio 90:10 to 96:4) at temperatures between -5°C and 10°C. This converts the benzylthio group into a sulfonyl chloride intermediate.

  • Conversion to Sulfonamide
    The sulfonyl chloride intermediate is treated with aqueous ammonia solution at 0 to 20°C to form the sulfonamide group. The pH is maintained between 9 and 10 during this step. After reaction completion, solvents are removed under reduced pressure below 60°C, and the residue is stirred with a cyclohexane-water mixture to precipitate the sulfonamide product.

Bromination and Asymmetric Reduction

  • Bromination
    The sulfonamide intermediate is brominated at the acetyl side chain using brominating agents such as pyridinium bromide perbromide or liquid bromine in solvents like ethyl acetate or low molecular weight alcohols (methanol, ethanol, isopropanol). This yields 3-bromoacetyl-5-chloro-2-thiophenesulfonamide with controlled dibromo impurity levels below 10%.

  • Asymmetric Reduction
    The brominated intermediate undergoes asymmetric reduction using chiral borane reagents such as (+)-β-chlorodiisopinocamphenylborane in methyl tert-butyl ether at temperatures from -30°C to 0°C. This step generates the chiral hydroxyethyl sulfonamide intermediate crucial for downstream cyclization.

Cyclization and N-Alkylation

  • Cyclization
    The chiral hydroxyethyl intermediate is cyclized under basic conditions (e.g., aqueous sodium hydroxide) to form a dihydro-thieno-thiazine dioxide ring system, which is a key structural motif in the target molecule.

  • N-Alkylation
    The cyclized intermediate is further alkylated with 1-bromo-3-methoxypropane in acetone in the presence of anhydrous potassium carbonate as base and potassium iodide as catalyst. This alkylation introduces the 3-methoxypropyl side chain, completing the synthesis of the target compound or its close analogs.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Benzylthio intermediate Thiourea, benzyl chloride, NaOH Reflux (~60-65) Isopropyl alcohol/water Base-promoted substitution
Oxidative chlorination Cl₂ gas -5 to 10 Ethyl acetate/water (90:10 to 96:4) Conversion to sulfonyl chloride
Sulfonamide formation Aqueous NH₃ solution 0 to 20 Same as above pH 9-10 maintained
Bromination Pyridinium bromide perbromide or liquid bromine Ambient Ethyl acetate or C1-C4 alcohols Control dibromo impurity <10%
Asymmetric reduction (+)-β-chlorodiisopinocamphenylborane -30 to 0 Methyl tert-butyl ether Chiral reduction to hydroxyethyl intermediate
Cyclization NaOH (aqueous) Ambient - Formation of thieno-thiazine dioxide ring
N-Alkylation 1-bromo-3-methoxypropane, K₂CO₃, KI Ambient Acetone N-alkylation to introduce side chain

Research Findings and Notes

  • The oxidative chlorination step is critical for converting the benzylthio group to the sulfonamide functionality with high selectivity and yield. The solvent ratio and temperature control are essential to avoid over-chlorination or side reactions.

  • Bromination must be carefully controlled to limit dibromo impurities, which can affect the purity and yield of the final product. Use of pyridinium bromide perbromide is preferred for mild and selective bromination.

  • The asymmetric reduction using chiral borane reagents allows for stereoselective synthesis of intermediates, which is important for biological activity in pharmaceutical applications.

  • The final N-alkylation step is facilitated by potassium iodide catalyst and anhydrous potassium carbonate base, ensuring efficient substitution without side reactions.

  • Alternative solvents and bases have been explored, but the described conditions provide the best balance of yield, purity, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry

7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide serves as a building block for synthesizing more complex organic molecules. Its structural features enhance lipophilicity, allowing it to effectively penetrate cell membranes and interact with intracellular targets. Research has indicated its potential as an enzyme inhibitor and receptor modulator , which may impact various biological pathways.

Table 1: Structural Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamideMethyl group at a different positionDifferent biological activities due to positional changes
3-Methyl-1-benzothiophene-2-sulfonamideLacks the chloro groupPotentially reduced reactivity compared to the 7-chloro variant
7-Chloro-1-benzothiophene-2-sulfonamideLacks the methyl groupDifferences in lipophilicity may affect biological interactions
5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acidDifferent aromatic systemDistinct chemical reactivity patterns

Research has demonstrated that 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide exhibits significant antibacterial and cytotoxic properties. Studies have explored its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, using methods such as broth microdilution assays to determine minimum inhibitory concentrations (MICs) .

Case Study: Antibacterial Activity

In a recent study, novel chromene sulfonamide hybrids were synthesized and tested for antibacterial efficacy. The findings indicated that compounds similar to 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide could inhibit bacterial growth effectively, showcasing its potential as a scaffold for developing new antibacterial agents .

Anti-inflammatory Properties

Thiophene-based compounds, including derivatives of 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide, have been reported to possess anti-inflammatory properties. For instance, computational studies have shown that certain derivatives can inhibit lipoxygenase isoforms, suggesting their role in reducing inflammation .

Drug Discovery and Development

The compound's ability to act as an enzyme inhibitor positions it well within the realm of drug discovery. Molecular docking studies have confirmed potential binding interactions with target enzymes, reinforcing its utility in developing new therapeutic agents . Computational models such as 3D-QSAR (Quantitative Structure-Activity Relationship) have been employed to predict the activity of new sulfonamide scaffolds based on this compound .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
  • 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
  • 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

Uniqueness

7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group, in particular, plays a crucial role in its biological activity and potential therapeutic applications .

Biological Activity

7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structural features, particularly the presence of a chloro group and a sulfonamide moiety, contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Structural Characteristics

The molecular structure of 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide includes:

  • Chloro Group : Enhances lipophilicity and potential receptor binding.
  • Sulfonamide Group : Capable of forming hydrogen bonds, influencing enzyme and receptor interactions.

1. Anticancer Activity

Research indicates that 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound's mechanism involves interference with specific signaling pathways crucial for cancer cell proliferation.

Cell LineIC50 (µM)Reference
MCF-79
HCT1162.5

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against several bacterial strains, including Staphylococcus aureus. Its minimum inhibitory concentration (MIC) values indicate a promising profile for further development as an antibacterial agent.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus≥128

3. Anti-inflammatory and Neuroprotective Effects

Benzothiophene derivatives, including this compound, have shown anti-inflammatory properties through inhibition of pro-inflammatory cytokines. Additionally, their neuroprotective effects are being explored in models of neurodegenerative diseases.

The biological activity of 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide is primarily attributed to its interaction with:

  • Enzymes : The sulfonamide group can inhibit enzyme activity by mimicking substrates or binding to active sites.
  • Receptors : The lipophilic nature allows it to penetrate cell membranes and modulate receptor activity.

Comparative Analysis with Related Compounds

Several structurally similar compounds exhibit varying biological activities, highlighting the significance of specific structural modifications:

Compound NameStructural FeaturesUnique Aspects
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamideMethyl group at a different positionPotentially different biological activities
3-Methyl-1-benzothiophene-2-sulfonamideLacks the chloro groupReduced reactivity compared to the chloro variant
5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acidDifferent aromatic systemDistinct chemical reactivity patterns

Case Studies

A recent study evaluated the anticancer efficacy of various benzothiophene derivatives, including 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide. The results indicated that compounds with similar structural motifs exhibited enhanced cytotoxicity against specific cancer cell lines compared to traditional chemotherapeutics like doxorubicin .

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